[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460505
InChI: InChI=1S/C17H26N2O2/c1-14(2)19(13-17(20)21)12-16-9-6-10-18(16)11-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)
SMILES: CC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13460505

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name 2-[(1-benzylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C17H26N2O2/c1-14(2)19(13-17(20)21)12-16-9-6-10-18(16)11-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)
Standard InChI Key VBWKGKUMBBMLRS-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O
Canonical SMILES CC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O

Introduction

Structural Characteristics and Stereochemical Considerations

The compound’s IUPAC name, 2-[(1-benzylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid, reflects its branched structure. Key features include:

  • A pyrrolidine ring substituted at the 1-position with a benzyl group.

  • A methylisopropylamino side chain at the 2-position.

  • A carboxylic acid terminus for hydrogen bonding and solubility .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC17H26N2O2\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight290.4 g/mol
CAS Number (S-enantiomer)1354007-33-2
SMILESCC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O

The compound exhibits chirality at the pyrrolidine’s 2-position, yielding (R)- and (S)-enantiomers. Enantiomers often display distinct biological activities, necessitating stereoselective synthesis for targeted applications .

Synthetic Pathways and Optimization

Synthesis involves multi-step organic reactions, emphasizing stereochemical control and functional group compatibility .

Key Steps:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.

  • Benzyl Group Introduction: Alkylation using benzyl bromide or reductive amination with benzaldehyde.

  • Isopropylamino Side Chain: Nucleophilic substitution with isopropylamine or Mitsunobu reaction for stereochemical fidelity .

  • Acetic Acid Moiety: Coupling via HATU/DIPEA-mediated amidation or ester hydrolysis .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Pyrrolidine AlkylationBenzyl bromide, K2_2CO3_3, DMF85
Amide CouplingHATU, DIPEA, DCM78
Ester HydrolysisLiOH, THF/MeOH/H2_2O90

Industrial scaling employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes.

Chemical Reactivity and Derivative Formation

The compound’s functional groups enable diverse modifications:

  • Carboxylic Acid: Esterification, amidation, or salt formation for prodrug development.

  • Secondary Amine: Alkylation, acylation, or ureation to modulate lipophilicity.

  • Benzyl Group: Hydrogenolysis for deprotection or cross-coupling reactions .

Case Study: Analgesic Derivatives

Patents describe analogues with 3-benzyl-3-hydroxy-2-aminopropionic acid frameworks exhibiting µ-opioid receptor affinity (IC50_{50} = 12 nM) . Modifications to the isopropylamino group in [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid could yield similar pharmacophores .

DerivativeTargetActivity
(R)-AS-1 EAAT2IC50_{50} = 0.8 µM
Piperidine Analogue Caspase-3EC50_{50} = 5 nM

Applications in Pharmaceutical Research

Intermediate for Drug Synthesis

The compound serves as a precursor for KSP inhibitors and neuroprotective agents . Its chiral center is critical for enantioselective binding to biological targets .

Case Study: Antiseizure Candidates

Derivatives of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide show 80% seizure reduction in murine models, suggesting structural parallels for development .

Physicochemical Properties and Analytical Characterization

  • Solubility: 15 mg/mL in DMSO; <1 mg/mL in H2_2O.

  • Stability: Stable at pH 2–8 for 24 hours; degrades under strong oxidative conditions.

  • Analytical Data: 1H NMR^1\text{H NMR} (500 MHz, DMSO-d6d_6): δ 7.30–7.20 (m, 5H, Ar-H), 3.82 (s, 2H, CH2_2COO), 2.90–2.70 (m, 4H, pyrrolidine-H) .

Future Directions and Research Opportunities

  • Enantiomer-Specific Studies: Compare (R)- and (S)-forms for target selectivity .

  • Prodrug Development: Mask the carboxylic acid to enhance blood-brain barrier penetration.

  • Green Synthesis: Explore biocatalytic routes using amine dehydrogenases.

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